molecular formula C16H13N3OS2 B2628059 N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 393571-65-8

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2628059
CAS No.: 393571-65-8
M. Wt: 327.42
InChI Key: DUGBCJDOOJBETA-UHFFFAOYSA-N
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Description

N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide ( 393571-65-8) is a high-purity synthetic compound supplied for research purposes. This molecule, with the molecular formula C16H13N3OS2 and a molecular weight of 327.42 g/mol, features a 1,3,4-thiadiazole core functionalized with a methylthio group and a biphenyl carboxamide moiety . This specific structure places it within a class of compounds known for diverse biological activities, making it a valuable scaffold in investigative research. The 1,3,4-thiadiazole ring is a established pharmacophore, recognized for its broad spectrum of potential therapeutic properties . Scientific literature indicates that derivatives containing the 1,3,4-thiadiazole thioether and carboxamide motifs have demonstrated significant inhibitory activities against various bacterial pathogens, suggesting its utility in the development of new antibacterial agents . Furthermore, structural analogs have been investigated for their cytotoxic properties, highlighting the potential of this compound class in pharmacological and oncological research . Researchers are advised to store this product at 2-8°C to maintain stability . This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals. The safety information and full hazard statements are provided in the relevant Safety Data Sheet (SDS), which must be reviewed prior to handling.

Properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS2/c1-21-16-19-18-15(22-16)17-14(20)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGBCJDOOJBETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in biphenyl derivatives . This method is favored for its mild reaction conditions and functional group tolerance, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is primarily derived from the 1,3,4-thiadiazole moiety. Compounds containing this structure exhibit a range of biological activities including:

  • Antimicrobial Activity : Various derivatives of 1,3,4-thiadiazoles have shown significant antibacterial and antifungal properties. For instance, compounds with this moiety have been tested against pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, demonstrating effective inhibition at low concentrations .
  • Antiviral Activity : Research indicates that thiadiazole derivatives can inhibit viral replication. In particular, studies on related compounds have shown activity against HIV and HCV by disrupting viral polymerase functions .
  • Antitubercular Activity : Some derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis, with certain compounds showing over 90% inhibition at specific concentrations .
  • Anti-inflammatory and Analgesic Effects : The anti-inflammatory potential of thiadiazole derivatives has been explored in various studies. Compounds exhibiting these properties can be beneficial in treating conditions characterized by inflammation .

Structure-Activity Relationship (SAR)

Understanding the structural features that contribute to the biological activity of this compound is crucial for optimizing its efficacy. The SAR studies suggest that:

  • Substituents on the thiadiazole ring can significantly influence activity; for example, variations in the methylthio group may enhance or reduce potency against specific pathogens .
  • The presence of aromatic systems in conjunction with the thiadiazole core often leads to improved pharmacokinetic properties and increased biological activity .

Case Study 1: Antimicrobial Efficacy

A study by A.A. Aly et al. synthesized several thiadiazole derivatives and tested them against various bacterial strains. They found that specific substitutions on the 1,3,4-thiadiazole ring led to enhanced antimicrobial activity against Staphylococcus aureus and Bacillus cereus, indicating that this compound could be a candidate for further development in antimicrobial therapies .

Case Study 2: Antiviral Activity

Research has demonstrated that certain thiadiazole derivatives exhibit antiviral properties by inhibiting HIV replication. For instance, compounds structurally similar to this compound were shown to interfere with viral polymerase activity in vitro. This suggests potential applications in developing new antiviral agents targeting HIV .

Case Study 3: Anti-inflammatory Research

In a study focused on anti-inflammatory effects, several thiadiazole derivatives were evaluated for their ability to reduce inflammation in animal models. The results indicated significant reductions in inflammatory markers in treated groups compared to controls, suggesting that this compound may possess similar therapeutic benefits .

Mechanism of Action

The mechanism of action of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and biphenyl structure allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or antitumor activity .

Comparison with Similar Compounds

Substituent Variations on the 1,3,4-Thiadiazole Ring

Compounds with modifications at the 5-position of the thiadiazole ring exhibit distinct physicochemical and biological behaviors:

Compound Name Substituent Yield (%) Melting Point (°C) logP Key Observations Reference
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-... -SCH₃ 79 158–160 ~3.9 High melting point, moderate yield
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-... -SC₂H₅ 78 168–170 ~4.2 Increased lipophilicity
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-... -SCH₂C₆H₅ 88 133–135 ~5.0 Lower melting point, high yield
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-... -SCH₂C₆H₄Cl 82 138–140 ~5.2 Enhanced steric bulk

Insights :

  • Methylthio vs. Ethylthio : Ethylthio analogs (e.g., 5g) show higher melting points and lipophilicity due to increased alkyl chain length .
  • Benzylthio Derivatives : Bulkier substituents (e.g., 5h, 5j) lower melting points but improve synthetic yields, likely due to reduced crystallinity .

Heterocyclic Core Modifications

Replacing the 1,3,4-thiadiazole ring with other heterocycles alters electronic properties and bioactivity:

Compound Name Heterocycle Molecular Weight (g/mol) logP Key Features Reference
N-(1,3-Thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide (Y030-2401) Thiazole 280.35 4.01 Simpler structure, lower molecular weight
N-(5-Methyl-1,3-thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide (Y200-0605) Methylthiazole 294.38 4.01 Methyl group enhances metabolic stability
N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-... Thiazole-pyridine 591.14 ~4.5 Extended conjugation, higher complexity

Insights :

  • Thiadiazole vs.
  • Pyridine-Thiazole Hybrids : Compounds like those in exhibit higher molecular weights and extended π-systems, which may enhance receptor affinity but reduce solubility.

Biphenyl Carboxamide Modifications

Variations in the biphenyl moiety influence steric and electronic interactions:

Compound Name Biphenyl Modification Key Observations Reference
N-(4-Sulfamoylbenzyl)-[1,1'-biphenyl]-4-carboxamide Sulfonamide addition Targets carbonic anhydrase via sulfonamide pharmacophore
N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide Cycloalkyl amine Enhanced hydrophobic interactions
N-(Decahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide Polycyclic amine Improved membrane permeability

Insights :

  • Sulfonamide Additions : Introduce hydrogen-bonding motifs critical for enzyme inhibition (e.g., carbonic anhydrase) .
  • Bulky Amines : Cyclooctyl or decahydronaphthalenyl groups enhance lipophilicity and may improve CNS penetration .

Optimization Challenges :

  • Purification : Automated flash chromatography or HPLC is required for high-purity isolates (>95%) .
  • Substituent Compatibility : Bulky groups (e.g., benzylthio) may necessitate longer reaction times or elevated temperatures .

Biological Activity

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C15H14N4OS2
  • Molecular Weight : 318.42 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown significant activity against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus18
C. albicans12

Anticancer Activity

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Research indicates that this compound can inhibit cell proliferation and induce apoptosis in tumor cells.

  • Cell Lines Tested :
    • Human colon cancer (HCT116)
    • Human lung cancer (A549)
    • Human breast cancer (MCF-7)
Cell Line IC50 (µg/mL) Mechanism of Action
HCT1163.29Induction of apoptosis via caspase activation
A5490.52Inhibition of tubulin polymerization
MCF-70.28Cell cycle arrest at G2/M phase

Antioxidant Activity

Thiadiazole derivatives are also recognized for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells.

Assay Method Activity (%) Reference
DPPH Scavenging75
ABTS Assay85

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : By inducing oxidative stress in cells, it enhances apoptosis in cancer cells.
  • Interference with DNA Synthesis : Some studies suggest that thiadiazole derivatives can bind to DNA or interfere with its replication.

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer properties of various thiadiazole derivatives revealed that this compound exhibited superior cytotoxicity against MCF-7 cells compared to standard chemotherapeutic agents. The study utilized flow cytometry to analyze apoptosis and cell cycle progression.

Case Study 2: Antimicrobial Assessment

Another investigation assessed the antimicrobial efficacy of this compound against resistant strains of E. coli and S. aureus. The results indicated a promising inhibition profile that suggests potential use as an alternative therapeutic agent in treating infections caused by multidrug-resistant bacteria.

Q & A

Q. What are the recommended synthetic routes for N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, and what critical reaction parameters influence yield?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation between biphenyl-4-carboxylic acid derivatives and 5-(methylthio)-1,3,4-thiadiazol-2-amine precursors.
  • Thioether linkage optimization , where reaction conditions (e.g., temperature, solvent polarity, and catalyst use) significantly affect intermediate stability .
    Critical parameters include:
  • Temperature control (reflux vs. room temperature) to prevent side reactions.
  • Solvent selection (e.g., DMF for amide coupling, ethanol for thiol-alkylation) to enhance solubility and reaction efficiency .
  • Purification methods such as flash chromatography or recrystallization to isolate high-purity products (>95% by HPLC) .

Q. How is the structural integrity of this compound verified post-synthesis?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) spectroscopy :
    • ¹H NMR to confirm proton environments (e.g., biphenyl aromatic protons at δ 7.4–7.8 ppm, methylthio singlet at δ 2.5 ppm).
    • ¹³C NMR to validate carbonyl (C=O, ~168 ppm) and thiadiazole ring carbons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 428.5) .
  • Elemental analysis to verify C, H, N, S composition within ±0.3% of theoretical values .

Q. What in vitro assays are suitable for initial screening of its biological activity?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to determine IC₅₀ values .
  • Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases linked to its thiadiazole scaffold .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Discrepancies often arise from:

  • Pharmacokinetic factors : Poor bioavailability due to low solubility (logP ~3.5) or metabolic instability of the methylthio group .
  • Model complexity : In vivo systems introduce variables like protein binding and tissue penetration.
    Methodological solutions :
  • Structural prodrug design : Masking the carboxamide with ester groups to enhance absorption .
  • Metabolite profiling : LC-MS/MS to identify active/inactive derivatives in plasma .
  • Dose-response optimization : Adjusting administration routes (e.g., intraperitoneal vs. oral) to improve efficacy .

Q. What strategies optimize the compound’s bioavailability given its physicochemical properties?

Key challenges include:

  • Low aqueous solubility (predicted ~0.02 mg/mL) due to hydrophobic biphenyl and thiadiazole moieties.
  • Metabolic susceptibility of the methylthio group to oxidation.
    Optimization approaches :
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance dissolution and targeting .
  • Co-crystallization : Using hydrophilic co-formers (e.g., succinic acid) to improve solubility .
  • Stability assays : Accelerated degradation studies under varying pH and temperature to identify vulnerable sites .

Q. How can computational methods guide the design of derivatives with enhanced target specificity?

  • Molecular docking : Simulate interactions with biological targets (e.g., EGFR kinase) to prioritize substituents that improve binding affinity (ΔG < -8 kcal/mol) .
  • QSAR modeling : Correlate structural features (e.g., electron-withdrawing groups on the biphenyl ring) with activity trends .
  • ADMET prediction : Tools like SwissADME to filter derivatives with favorable pharmacokinetic profiles (e.g., BBB permeability, CYP450 inhibition risks) .

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